Cas no 86-03-3 ((1Z,3S)-3-({N-[(benzyloxy)carbonyl]-L-phenylalanyl}amino)-4-(4-tert-butoxyphenyl)-1-diazoniobut-1-en-2-olate)

(1Z,3S)-3-({N-[(benzyloxy)carbonyl]-L-phenylalanyl}amino)-4-(4-tert-butoxyphenyl)-1-diazoniobut-1-en-2-olate structure
86-03-3 structure
Product name:(1Z,3S)-3-({N-[(benzyloxy)carbonyl]-L-phenylalanyl}amino)-4-(4-tert-butoxyphenyl)-1-diazoniobut-1-en-2-olate
CAS No:86-03-3
MF:C31H34N4O5
MW:542.62546
CID:1843054
PubChem ID:101235863

(1Z,3S)-3-({N-[(benzyloxy)carbonyl]-L-phenylalanyl}amino)-4-(4-tert-butoxyphenyl)-1-diazoniobut-1-en-2-olate Chemical and Physical Properties

Names and Identifiers

    • (1Z,3S)-3-({N-[(benzyloxy)carbonyl]-L-phenylalanyl}amino)-4-(4-tert-butoxyphenyl)-1-diazoniobut-1-en-2-olate
    • Z-Phe-Tyr(OtertBut)-CHN..2..
    • CS-0145953
    • DTXSID60415510
    • Nalpha-[(benzyloxy)carbonyl]-N-[(2S)-1-(4-tert-butoxyphenyl)-4-diazo-3-oxobutan-2-yl]-L-phenylalaninamide
    • MFCD00672349
    • Z-Phe-Tyr(t-Bu)-diazomethylketone
    • DA-51615
    • Cathepsin L inhibitor III
    • 114014-15-2
    • Cathepsin L inhibitor III?
    • benzyl ((S)-1-(((S)-1-(4-(tert-butoxy)phenyl)-4-diazo-3-oxobutan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate
    • 86-03-3
    • Z-Phe-Tyr(tBu)-diazomethylketone
    • AKOS040754808
    • HY-138208
    • benzyl N-[(2S)-1-[[(2S)-4-diazo-1-[4-[(2-methylpropan-2-yl)oxy]phenyl]-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate
    • Inchi: InChI=1S/C31H34N4O5/c1-31(2,3)40-25-16-14-23(15-17-25)18-26(28(36)20-33-32)34-29(37)27(19-22-10-6-4-7-11-22)35-30(38)39-21-24-12-8-5-9-13-24/h4-17,20,26-27H,18-19,21H2,1-3H3,(H,34,37)(H,35,38)/t26-,27-/m0/s1
    • InChI Key: CGONKNHDBTYOOC-SVBPBHIXSA-N
    • SMILES: CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)C=[N+]=[N-])NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Computed Properties

  • Exact Mass: 542.25292
  • Monoisotopic Mass: 542.25292
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 40
  • Rotatable Bond Count: 13
  • Complexity: 872
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 128
  • XLogP3: 5.5

Experimental Properties

  • Boiling Point: °Cat760mmHg
  • Flash Point: °C

(1Z,3S)-3-({N-[(benzyloxy)carbonyl]-L-phenylalanyl}amino)-4-(4-tert-butoxyphenyl)-1-diazoniobut-1-en-2-olate Related Literature

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